
3-Bromo-5-methoxybenzaldehyde
Overview
Description
3-Bromo-5-methoxybenzaldehyde (CAS: 262450-65-7) is a halogenated aromatic aldehyde with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.044 g/mol. Key physical properties include a density of 1.5 g/cm³, boiling point of 279.5°C (at 760 mmHg), and flash point of 122.8°C . It is widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. Its methoxy and bromo substituents at the 3- and 5-positions confer unique electronic and steric properties, making it a versatile intermediate in cross-coupling reactions and nucleophilic substitutions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-5-methoxybenzaldehyde can be synthesized through several methods. One common method involves the bromination of 5-methoxybenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the third position .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve a multi-step process. This can include the initial formation of 5-methoxybenzaldehyde, followed by bromination using bromine or other brominating agents. The reaction conditions are optimized to achieve high yield and purity, often involving the use of solvents and temperature control .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the bromine and methoxy groups, which influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed:
Oxidation: 3-Bromo-5-methoxybenzoic acid.
Reduction: 3-Bromo-5-methoxybenzyl alcohol.
Scientific Research Applications
Antioxidant and Anticancer Activities
Recent studies have demonstrated the potential of 3-Bromo-5-methoxybenzaldehyde as a precursor in the synthesis of compounds with significant antioxidant and anticancer properties. For instance, derivatives synthesized from this compound have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
A study published in MDPI highlighted the synthesis of methylated and acetylated bromophenol derivatives from starting materials that included this compound, revealing their effectiveness against oxidative stress-induced cellular damage .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of derivatives obtained from this compound. Research has indicated that certain compounds derived from this aldehyde can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for various substitution reactions, making it useful for creating more complex molecules.
Synthetic Pathways
The compound can be utilized in several synthetic pathways:
- Coupling Reactions : It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.
- Functionalization : The aldehyde group can be reduced to alcohols or oxidized to carboxylic acids, providing further synthetic versatility.
Material Science
In material science, this compound is explored for its potential use in creating novel polymers and materials with specific electronic properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
Polymer Applications
Research indicates that incorporating brominated aromatic compounds into polymer systems can improve flame retardancy and thermal stability, making them suitable for applications in electronics and construction materials.
Case Studies and Research Findings
Study | Year | Application | Findings |
---|---|---|---|
MDPI Study on Antioxidants | 2022 | Antioxidant Activity | Derivatives showed significant inhibition of cancer cell growth. |
Neuroprotective Research | 2021 | Neuroprotection | Compounds derived from this aldehyde exhibited protective effects against oxidative damage. |
Polymer Synthesis Study | 2023 | Material Science | Enhanced thermal stability and mechanical properties were observed in polymer composites containing this compound. |
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and methoxy groups influence the compound’s reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 3-bromo-5-methoxybenzaldehyde, highlighting differences in substituents, physical properties, and applications:
Biological Activity
3-Bromo-5-methoxybenzaldehyde (CHBrO) is a brominated aromatic aldehyde that has garnered attention due to its potential biological activities, particularly in the fields of antioxidant and anticancer research. This compound is structurally related to various phenolic compounds that exhibit significant pharmacological properties. Recent studies have begun to elucidate its biological mechanisms, particularly its effects on oxidative stress and cell viability.
- Molecular Formula : CHBrO
- Molecular Weight : 215.04 g/mol
- CAS Number : 303083-10-5
Antioxidant Activity
Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to reduce oxidative stress in various cell lines. For instance, it has been shown to ameliorate hydrogen peroxide-induced oxidative damage in HaCaT keratinocyte cells, significantly decreasing reactive oxygen species (ROS) levels and enhancing the expression of antioxidant proteins such as TrxR1 and HO-1 without affecting Nrf2 expression .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving leukemia K562 cells, this compound displayed cytotoxic effects, inducing apoptosis while not significantly altering cell cycle distribution. The compound's mechanism of action appears to involve the induction of apoptosis through intrinsic pathways, which may be linked to its ability to modulate oxidative stress .
Study on Antioxidant and Anticancer Properties
A comprehensive study assessed the biological activity of several bromophenol derivatives, including this compound. The results indicated:
- Cell Viability : The compound reduced the viability of K562 cells significantly after 24 hours of treatment.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
- Oxidative Stress Modulation : The compound effectively lowered ROS levels in treated cells, suggesting a protective effect against oxidative damage .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | K562 | ~15 | Apoptosis induction |
Control (Doxorubicin) | K562 | 0.5 | DNA intercalation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Bromo-5-methoxybenzaldehyde, and what are their relative advantages?
- Methodology :
- Direct Bromination : Bromination of 5-methoxybenzaldehyde using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) .
- Ester Hydrolysis : Starting from methyl 2-bromo-5-methoxybenzoate (CAS 35450-36-3), hydrolysis with aqueous NaOH or H₂SO₄ yields the aldehyde .
- Cross-Coupling : Suzuki-Miyaura coupling using Pd catalysts to introduce bromine at the 3-position of methoxy-substituted benzaldehyde precursors .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons adjacent to Br and OCH₃ groups). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm .
- HPLC/MS : To assess purity and molecular weight (expected [M+H]⁺ = 215.0 for C₈H₇BrO₂) .
- Melting Point : Compare with literature values (if crystalline) to verify identity .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as aldehydes can be irritants .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of the bromine and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
- Mechanistic Insights :
- Bromine : Acts as a strong electron-withdrawing group (EWG), activating the ring for NAS at the 3-position.
- Methoxy : Electron-donating group (EDG) at the 5-position directs electrophiles to the para position (C-4), creating regioselective challenges.
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Case Study : Discrepancies in ¹³C NMR chemical shifts for the aldehyde carbon (δ ~190–195 ppm) may stem from solvent effects or hydrogen bonding.
- Methodology :
- Variable Temperature NMR : Assess conformational stability in DMSO-d₆ vs. CDCl₃ .
- X-ray Crystallography : Resolve ambiguities by determining crystal structures of derivatives (e.g., hydrazones) .
Q. What role does this compound play in synthesizing heterocyclic compounds?
- Applications :
Properties
IUPAC Name |
3-bromo-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8-3-6(5-10)2-7(9)4-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXBEEKTPWZHJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442436 | |
Record name | 3-Bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262450-65-7 | |
Record name | 3-Bromo-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=262450-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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